molecular formula C18H19NO B14112816 9-Acetyl-2-tert-butylcarbazole

9-Acetyl-2-tert-butylcarbazole

Cat. No.: B14112816
M. Wt: 265.3 g/mol
InChI Key: CCQNTRVXCQANFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Acetyl-2-tert-butylcarbazole typically involves the acetylation of 2-tert-butylcarbazole. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

9-Acetyl-2-tert-butylcarbazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with LAH can produce alcohols.

Scientific Research Applications

9-Acetyl-2-tert-butylcarbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Acetyl-2-tert-butylcarbazole involves its interaction with various molecular targets and pathways. In optoelectronic applications, it functions as a hole-transport material, facilitating the movement of positive charges within devices. The presence of the acetyl group enhances its electron-withdrawing properties, which can influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

9-Acetyl-2-tert-butylcarbazole can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it suitable for various specialized applications.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-(2-tert-butylcarbazol-9-yl)ethanone

InChI

InChI=1S/C18H19NO/c1-12(20)19-16-8-6-5-7-14(16)15-10-9-13(11-17(15)19)18(2,3)4/h5-11H,1-4H3

InChI Key

CCQNTRVXCQANFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)C(C)(C)C

Origin of Product

United States

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